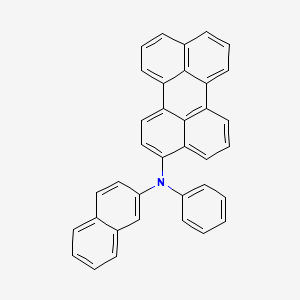![molecular formula C32H13BF10 B14229819 ([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane CAS No. 820972-26-7](/img/structure/B14229819.png)
([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane: is a boron-containing compound known for its unique structural and electronic properties. This compound features a binaphthyl backbone with two pentafluorophenyl groups attached to a boron atom. The presence of pentafluorophenyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane typically involves the reaction of [1,1’-Binaphthalen]-2-ylboronic acid with pentafluorophenyl lithium . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods: Industrial production of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized to achieve the desired purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borane to its corresponding borohydride.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride compounds.
Substitution: Various substituted borane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is widely used as a Lewis acid catalyst in organic synthesis. Its strong electron-withdrawing properties make it an excellent catalyst for various reactions, including polymerization and hydroboration.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating protein-ligand interactions. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Industry: Industrially, ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it a valuable component in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from other molecules, facilitating various chemical reactions. This compound interacts with molecular targets such as carbonyl groups, olefins, and other electron-rich species, promoting reactions like hydroboration and polymerization.
Vergleich Mit ähnlichen Verbindungen
- Tris(pentafluorophenyl)borane
- Dimesitylborane
- Triphenylborane
Comparison: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is unique due to its binaphthyl backbone, which provides additional steric hindrance and electronic effects compared to other boranes. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
820972-26-7 |
|---|---|
Molekularformel |
C32H13BF10 |
Molekulargewicht |
598.2 g/mol |
IUPAC-Name |
(1-naphthalen-1-ylnaphthalen-2-yl)-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C32H13BF10/c34-23-21(24(35)28(39)31(42)27(23)38)33(22-25(36)29(40)32(43)30(41)26(22)37)19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H |
InChI-Schlüssel |
QOOQLXCAIVEUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)(C5=C(C(=C(C(=C5F)F)F)F)F)C6=C(C(=C(C(=C6F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


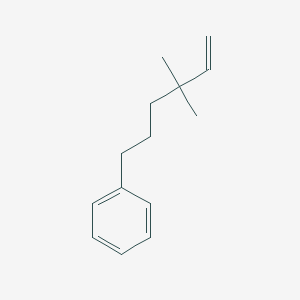
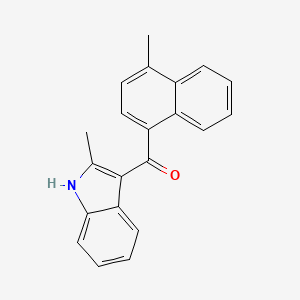
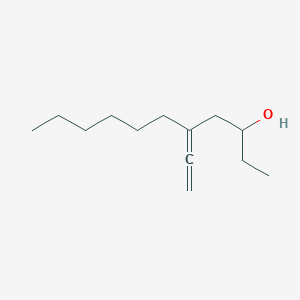
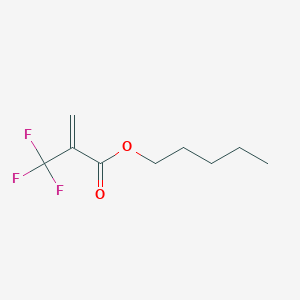
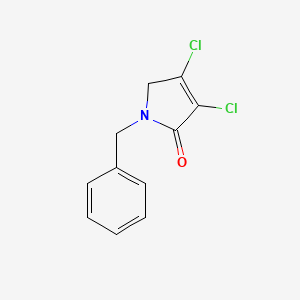

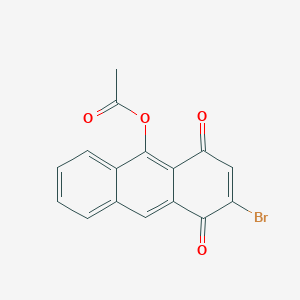
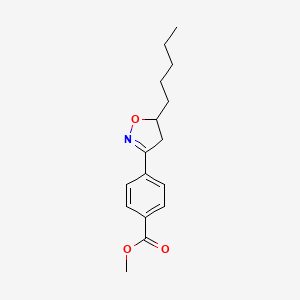
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
